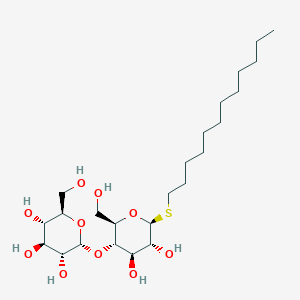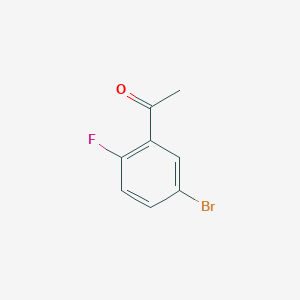
1-(5-Bromo-2-fluorophenyl)ethanone
概要
説明
“1-(5-Bromo-2-fluorophenyl)ethanone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C8H6BrFO and a molecular weight of 217.04 .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-fluorophenyl)ethanone” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further attached to an ethanone group . The InChI string is InChI=1S/C8H6BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 and the SMILES string is CC(=O)C1=C(C=CC(=C1)Br)F .
Physical And Chemical Properties Analysis
“1-(5-Bromo-2-fluorophenyl)ethanone” is a solid compound . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .
科学的研究の応用
Molecular Structure and Analysis
- Molecular Structure and Vibrational Assignments : A study focused on the molecular structure, vibrational frequencies, and assignments of a compound similar to 1-(5-Bromo-2-fluorophenyl)ethanone. It utilized experimental and theoretical methods for optimization and analysis, contributing to the understanding of molecular geometry and stability, potentially applicable in molecular engineering and drug design (Mary et al., 2015).
Synthesis and Chemical Reactions
- Selective α-Monobromination of Ketones : Research on the selective α-monobromination of various alkylaryl ketones, including compounds similar to 1-(5-Bromo-2-fluorophenyl)ethanone, showed efficiency and regioselectivity in bromination reactions. This process is significant for the synthesis of complex molecules in medicinal chemistry and materials science (Ying, 2011).
Pharmaceutical Applications
- Synthesis of Enantiomerically Pure Compounds : A study demonstrated the enantioselective synthesis of compounds related to 1-(5-Bromo-2-fluorophenyl)ethanone, highlighting their potential in developing drugs for diseases like HIV and Alzheimer's (Author Not Available, 2022).
Nonlinear Optics and Charge Transfer
- Analysis of Molecular Properties for Nonlinear Optics : Investigations into the molecular properties of similar compounds showed relevance in nonlinear optics, with analysis of charge transfer within molecules. This research is crucial for the development of new materials for optical and electronic applications (Mary et al., 2015).
Antioxidant and Antimicrobial Properties
- Evaluation of Antioxidant Activities : A study on derivatives of 1-(5-Bromo-2-fluorophenyl)ethanone revealed potent antioxidant activities, indicating potential for use in therapies against oxidative stress-related diseases (Pirbasti et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(5-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQIHIOKXQSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626858 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198477-89-3 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198477-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromo-2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


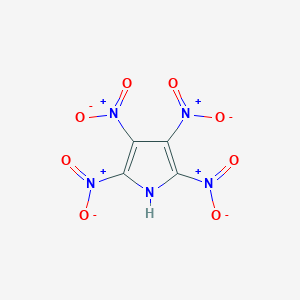



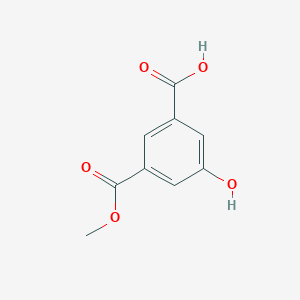
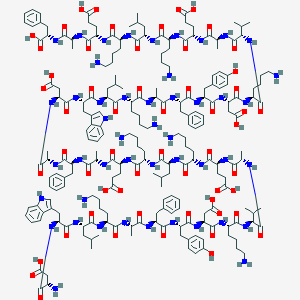

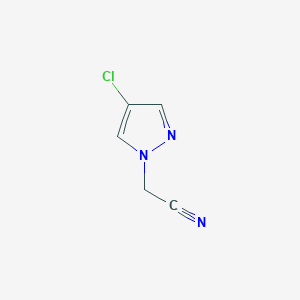
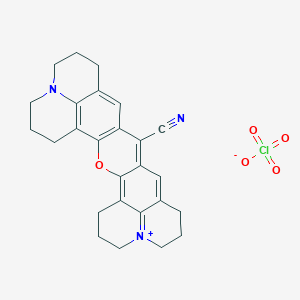

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)
